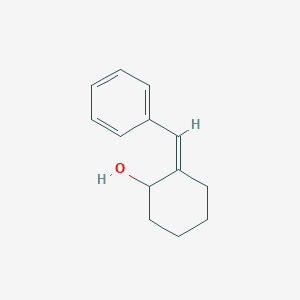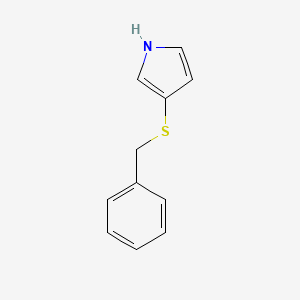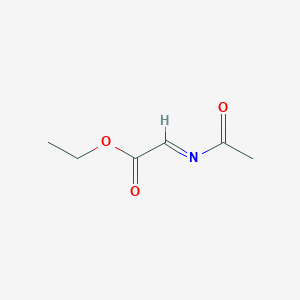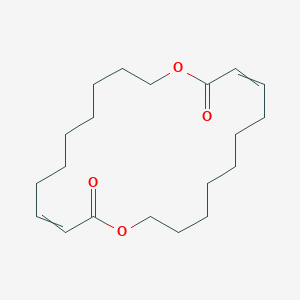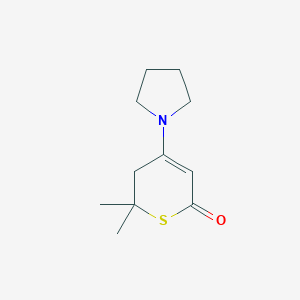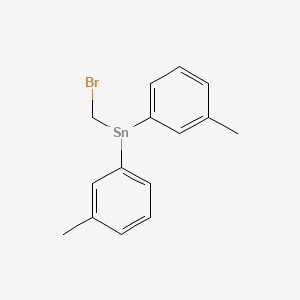
CID 71417991
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 71417991” is a chemical entity listed in the PubChem database
Méthodes De Préparation
Hydrolysis: This involves breaking down larger molecules into smaller units using water.
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively, to form the desired compound.
Industrial Production: Large-scale production methods may involve the use of specialized reactors and controlled environments to ensure the purity and yield of the compound.
Analyse Des Réactions Chimiques
CID 71417991 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of hydrogen or the loss of oxygen, typically using reagents such as lithium aluminum hydride.
Substitution: This reaction involves replacing one functional group with another, often using halogens or other reactive species.
Common Reagents and Conditions: The reactions typically occur under controlled temperatures and pressures, using catalysts to enhance reaction rates.
Major Products: The products formed depend on the specific reactions and conditions used, but they generally include derivatives and intermediates of the original compound.
Applications De Recherche Scientifique
CID 71417991 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in studies involving cellular processes and biochemical pathways.
Industry: It can be used in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of CID 71417991 involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with Receptors: Modulating signal transduction pathways.
Affect Cellular Processes: Influencing cell growth, differentiation, or apoptosis.
Comparaison Avec Des Composés Similaires
CID 71417991 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: These may include other chemical entities with similar structures or functional groups.
Uniqueness: The specific arrangement of atoms and the presence of unique functional groups may confer distinct properties and applications to this compound.
Propriétés
Formule moléculaire |
C15H16BrSn |
|---|---|
Poids moléculaire |
394.90 g/mol |
InChI |
InChI=1S/2C7H7.CH2Br.Sn/c2*1-7-5-3-2-4-6-7;1-2;/h2*2-3,5-6H,1H3;1H2; |
Clé InChI |
ZWSWRBMWXSQMOW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)[Sn](CBr)C2=CC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid](/img/structure/B14425150.png)

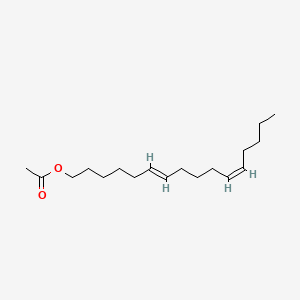
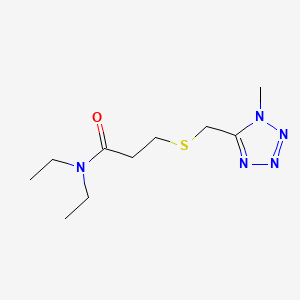
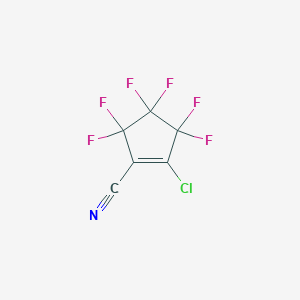
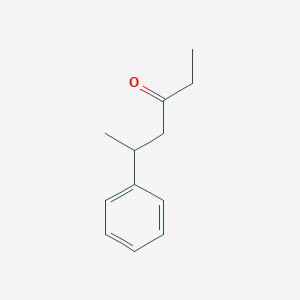
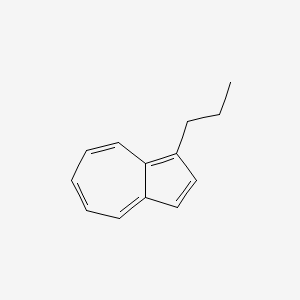
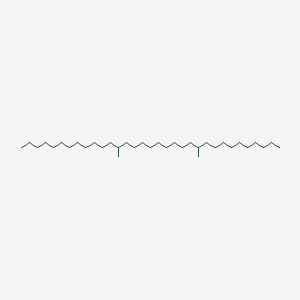
![(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone}](/img/structure/B14425209.png)
